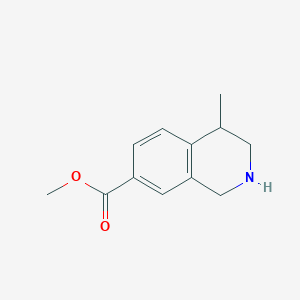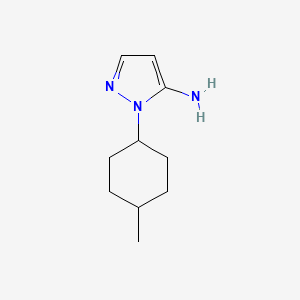![molecular formula C8H15NO3 B13154700 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal is a chemical compound with the molecular formula C8H15NO3. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is of interest due to its unique structure, which includes both an amino group and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of aminomethylation reactions, where an oxolane derivative is reacted with formaldehyde and ammonia or an amine under acidic or basic conditions to introduce the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aminomethylation and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxolane-3-carbaldehyde or oxolane-3-carboxylic acid.
Reduction: Formation of 2-[3-(aminomethyl)oxolan-3-yl]propan-1-ol.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol group instead of a hydroxypropanal group.
3-(Aminomethyl)tetrahydrofuran: Lacks the hydroxypropanal group, making it less versatile in certain reactions.
3-(Piperazin-1-yl)oxolan-2-one: Contains a piperazine ring, which imparts different chemical properties.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal is unique due to its combination of an amino group and a hydroxyl group on an oxolane ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxypropanal |
InChI |
InChI=1S/C8H15NO3/c1-7(11,5-10)8(4-9)2-3-12-6-8/h5,11H,2-4,6,9H2,1H3 |
Clé InChI |
MRTOZWOWQFHNAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)(C1(CCOC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
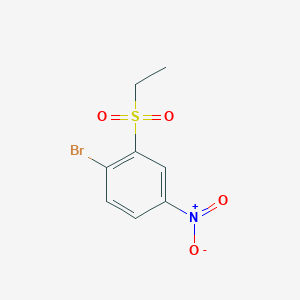
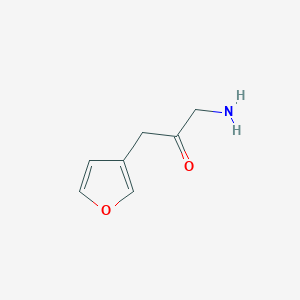
![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
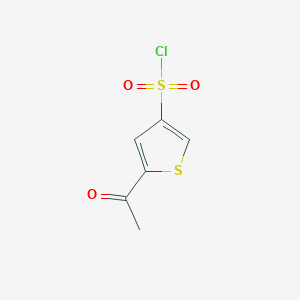
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)

![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
